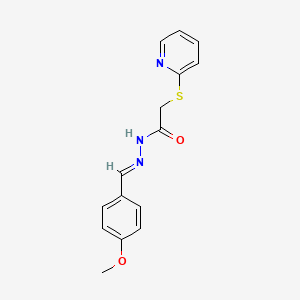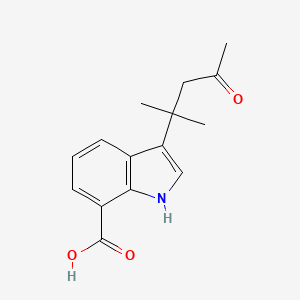![molecular formula C15H13N3O5 B5549898 methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)
methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate reactions that yield products with distinct molecular configurations and bonding patterns. For instance, a series of dihydropyrazolo[3,4-b]pyridin-6-ones were prepared through cyclization involving 5-amino-1-aryl-3-methylpyrazoles and Meldrum's acid benzylidene derivatives in nitrobenzene, showcasing the methodological approach to synthesizing complex nitrogen-containing heterocycles (Quiroga et al., 1998).
Molecular Structure Analysis
The crystal and molecular structures of related compounds have been determined using X-ray diffraction and DFT quantum chemical analysis. For example, the structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined, highlighting the alternation of partially single and double bonds within the six-membered heterocycle, contributing to our understanding of molecular geometry and electron distribution (Rybakov et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving such compounds often result in the formation of complexes with unique properties. For instance, the reaction of 5-chloro-2-nitrobenzoic acid with silver oxide and 3-methyl-2-aminopyridine yields a mononuclear silver(I) complex, showcasing the reactivity and complex formation capabilities of compounds within this chemical class (Wang & Shi, 2011).
Physical Properties Analysis
The study of related compounds reveals significant insights into their physical properties. For instance, vibrational spectra and crystal structure analysis provide details on the molecular conformation and dynamics, essential for understanding the compound's behavior in different physical contexts (Kucharska et al., 2013).
Chemical Properties Analysis
Chemical properties are critical for understanding the reactivity and interactions of such compounds. For example, the reaction of 2-aminobenzimidazole, aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine, in the presence of p-toluenesulfonic acid (p-TSA), demonstrates the synthesis capabilities and the role of catalysts in forming complex chemical structures (Jadhav et al., 2018).
Aplicaciones Científicas De Investigación
Hydrogen Bonding in Molecular Structures
Research has shown that molecules exhibiting polarized structures, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, form intricate hydrogen-bonded chains and sheets, which are essential for understanding molecular interactions and designing new materials (Portilla et al., 2007).
Synthesis and Structural Analysis
The synthesis process involving related compounds, such as the creation of chlorantraniliprole from 3-methyl-2-nitrobenzoic acid, underlines the importance of understanding stepwise chemical reactions for developing target compounds with specific properties (Chen Yi-fen et al., 2010).
Crystallography and Molecular Geometry
Studies on compounds like 2-amino-4-methylpyridinium 2-nitrobenzoate highlight the role of crystallography in determining molecular geometry and the significance of hydrogen bonds in forming crystal structures, which are crucial for material science and drug design (Muralidharan et al., 2013).
Optical Properties and Material Science
Investigations into the optical properties of compounds, as seen in the study of poly(p-benzamide)s bearing oligothiophene, offer insights into how molecular design influences material characteristics, opening avenues for developing new electronic and photonic devices (Takagi et al., 2013).
Cytotoxic Properties
Research on complexes, such as the silver(I) complex with 5-chloro-2-nitrobenzoate, explores the cytotoxic properties of novel compounds, which is fundamental for the development of new therapeutic agents (Wang and Shi, 2011).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems. If it were used as a reagent in a chemical reaction, its mechanism of action would depend on how it reacts with other chemicals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[(6-methylpyridin-2-yl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-4-3-5-13(16-9)17-14(19)10-6-11(15(20)23-2)8-12(7-10)18(21)22/h3-8H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTCPYSLGYBVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)
![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)
![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)
![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)
